molecular formula C8H11Cl2N3O B1381836 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride CAS No. 1818847-61-8

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride

Cat. No. B1381836
M. Wt: 236.1 g/mol
InChI Key: GECPSTYRWJWWHA-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1282672-41-6 . It has a molecular weight of 197.06 . The IUPAC name for this compound is 4-(aminomethyl)pyridin-2(1H)-one dihydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the use of regioselective palladium-catalyzed amination for the synthesis of 2,3-diaminopyridines .


Molecular Structure Analysis

The InChI code for “4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride” is 1S/C6H8N2O.2ClH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H . This indicates the presence of two chlorine atoms, one oxygen atom, two nitrogen atoms, six carbon atoms, and eight hydrogen atoms in the molecule.


Physical And Chemical Properties Analysis

The compound “4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride” has a molecular weight of 197.06 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolopyridine Analogs of Nalidixic Acid : A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which are structurally related to the compound of interest, were synthesized to explore their antibacterial activity. One of these compounds demonstrated notable in vitro antibacterial properties, highlighting the potential of such scaffolds in the development of new antimicrobial agents (Toja et al., 1986).

  • Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds : Research has been conducted on the synthesis and characterization of new pyrrolo[2,3-b]pyridine derivatives, highlighting their potential as biologically active molecules. Such studies contribute to the understanding of the compound's chemical properties and potential therapeutic applications (Sroor, 2019).

  • Practical Synthesis of Pharmaceutical Intermediates : The development of practical synthesis methods for key pharmaceutical intermediates containing the pyrrolo[2,3-b]pyridine scaffold, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, is critical for the advancement of pharmaceutical research and development (Wang et al., 2006).

  • Novel Synthesis Routes : Innovative synthesis routes have been explored for creating pyrrolo[2,3-b]pyridine derivatives. These methods enable the efficient production of these compounds, which can serve as valuable intermediates for further chemical transformations and potential therapeutic agents (Vilches-Herrera et al., 2013).

Potential Applications

  • Neurotropic Activity Study : The neurotropic activity of pyrrolopyrimidin-4-ones rearrangement products, which share a structural motif with the compound of interest, was investigated, revealing potential applications in learning and memory processes. This research underscores the broader implications of studying such compounds for understanding and potentially treating neurological conditions (Zaliznaya et al., 2020).

properties

IUPAC Name

4-(aminomethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c9-4-5-1-2-10-8-6(5)3-7(12)11-8;;/h1-2H,3-4,9H2,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECPSTYRWJWWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 2
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 3
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 4
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 5
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride
Reactant of Route 6
4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride

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